1-Ethylhexadecyl 5-oxo-L-prolinate
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Overview
Description
1-Ethylhexadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C23H43NO3 and a molecular weight of 381602This compound is notable for its applications in various scientific fields, including chromatography and pharmacokinetics .
Preparation Methods
The synthesis of 1-Ethylhexadecyl 5-oxo-L-prolinate typically involves esterification reactions. One common method includes the reaction of 5-oxo-L-proline with 1-ethylhexadecanol in the presence of an acid catalyst. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Ethylhexadecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-Ethylhexadecyl 5-oxo-L-prolinate has several scientific research applications:
Chromatography: It is used in reverse-phase high-performance liquid chromatography (HPLC) for the separation of various compounds.
Pharmacokinetics: This compound is utilized in studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biological Studies: It serves as a model compound in biochemical research to study enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-Ethylhexadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 5-oxo-L-proline and 1-ethylhexadecanol. These products can further participate in various metabolic pathways, influencing cellular functions and biochemical processes .
Comparison with Similar Compounds
1-Ethylhexadecyl 5-oxo-L-prolinate can be compared with similar compounds like:
Octadecan-3-yl 5-oxo-L-prolinate: Similar in structure but with a different alkyl chain length.
L-Proline, 5-oxo-, 1-ethylhexadecyl ester: Another name for the same compound, highlighting its ester form.
Properties
CAS No. |
37673-34-0 |
---|---|
Molecular Formula |
C23H43NO3 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
octadecan-3-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(4-2)27-23(26)21-18-19-22(25)24-21/h20-21H,3-19H2,1-2H3,(H,24,25)/t20?,21-/m0/s1 |
InChI Key |
NWUNYLUHOJITCS-LBAQZLPGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(CC)OC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC)OC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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